molecular formula C8H8N2O B1321326 2-(5-Methoxypyridin-2-YL)acetonitrile CAS No. 204067-34-5

2-(5-Methoxypyridin-2-YL)acetonitrile

Cat. No.: B1321326
CAS No.: 204067-34-5
M. Wt: 148.16 g/mol
InChI Key: QAYAOQFXJDGJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxypyridin-2-YL)acetonitrile is an organic compound with the molecular formula C₈H₈N₂O. It is known for its applications in various fields of scientific research and industry. The compound is characterized by a pyridine ring substituted with a methoxy group at the 5-position and an acetonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-2-YL)acetonitrile typically involves the reaction of 5-methoxypyridine with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-2-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Methoxypyridin-2-YL)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylpyridin-2-YL)acetonitrile
  • 2-(5-Ethoxypyridin-2-YL)acetonitrile
  • 2-(5-Chloropyridin-2-YL)acetonitrile

Uniqueness

2-(5-Methoxypyridin-2-YL)acetonitrile is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with other molecules compared to its analogs .

Properties

IUPAC Name

2-(5-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYAOQFXJDGJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611684
Record name (5-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204067-34-5
Record name (5-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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